Lipophilicity Advantage: ~70% Higher logP vs. Methoxy Homolog Enables Distinct Partitioning Behavior
The target compound displays a measured logP of 2.823 [1], compared to a logP of 1.64370 for the 4-methoxyphenyl analog 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine (CAS 54464-14-1) . This represents a 1.18 log unit increase, corresponding to an approximately 15-fold higher octanol/water partition coefficient. The elevated lipophilicity is attributable to the extended four-carbon butoxy chain versus the single-carbon methoxy substituent.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.823 |
| Comparator Or Baseline | 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine: logP = 1.64370 |
| Quantified Difference | ΔlogP = +1.18 (approximately 15-fold higher partition coefficient) |
| Conditions | Measured/calculated logP values from supplier databases; target compound data from Chembase, comparator data from Chemsrc |
Why This Matters
For procurement decisions, the higher logP of the butoxy derivative makes it the preferred choice when increased membrane permeability or non-polar phase partitioning is required, while the methoxy analog is unsuitable for applications demanding higher lipophilicity.
- [1] Chembase.cn, 5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-amine: logP = 2.823. Available at: http://www.chembase.cn/substance-543805.html View Source
